REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH:6]([OH:10])[C:7]([OH:9])=[O:8]>CO>[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][C:7]([OH:9])=[O:8].[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH:6]([OH:10])[C:7]([OH:9])=[O:8]
|
Name
|
|
Quantity
|
421 mg
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)C(C(=O)O)O
|
Name
|
palladium asbestos
|
Quantity
|
40 mg
|
Type
|
catalyst
|
Smiles
|
|
Name
|
|
Quantity
|
2.7 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
with stirring under a hydrogen atmosphere at a normal pressure
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
FILTRATION
|
Details
|
, the catalyst was filtered off
|
Type
|
DISTILLATION
|
Details
|
methanol was then distilled off under a reduced pressure
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
S1C(=CC=C1)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 127 mg |
Name
|
|
Type
|
product
|
Smiles
|
S1C(=CC=C1)C(C(=O)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 283 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |